molecular formula C8H11N3O4S B2627094 Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate CAS No. 510763-29-8

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Cat. No.: B2627094
CAS No.: 510763-29-8
M. Wt: 245.25
InChI Key: VTWMIOIXBGFEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a chemical compound with the molecular formula C8H11N3O4S It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-(methylthio)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
  • Ethyl {[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
  • Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)propanoate

Uniqueness

Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a pharmaceutical or agrochemical agent compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-3-15-7(13)6(12)9-8-11-10-5(16-8)4-14-2/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWMIOIXBGFEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.